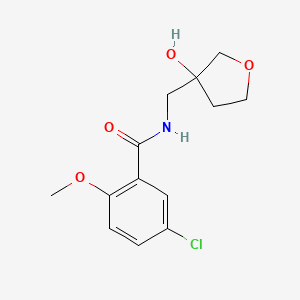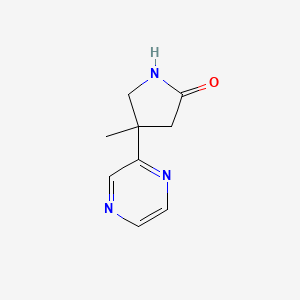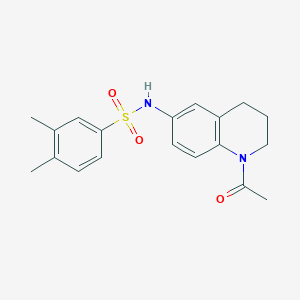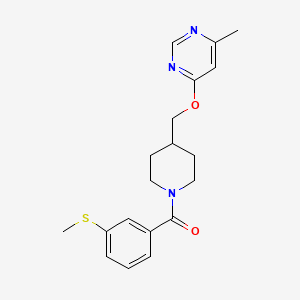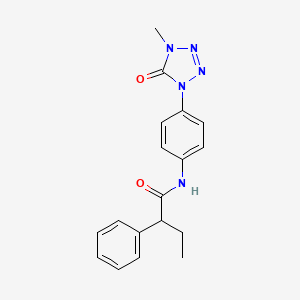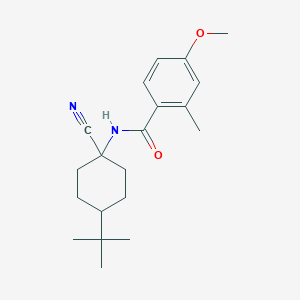
N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide (referred to as Compound X) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Compound X is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Compound X has been found to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cancer growth and survival.
生化和生理效应
Compound X has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. Additionally, Compound X has been found to reduce pain sensitivity in animal models. Compound X has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer treatment. Furthermore, Compound X has been found to enhance cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using Compound X in lab experiments is its potential to exhibit significant anti-inflammatory, analgesic, and anti-cancer effects. Additionally, Compound X has been found to enhance cognitive function, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using Compound X in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research involving Compound X. One potential direction is to further investigate its mechanism of action, as this may provide insight into its potential applications in various fields. Additionally, further research is needed to determine the optimal dosage and administration method for Compound X in vivo. Furthermore, future research may focus on developing more water-soluble derivatives of Compound X to improve its bioavailability. Finally, additional studies are needed to assess the long-term safety and efficacy of Compound X in animal models and humans.
合成方法
Compound X can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form 4-tert-butyl-1-cyanocyclohexanol. This intermediate is then treated with thionyl chloride to form 4-tert-butyl-1-cyanocyclohexene. The final step involves the reaction of 4-tert-butyl-1-cyanocyclohexene with 4-methoxy-2-methylbenzoyl chloride to form Compound X.
科学研究应用
Compound X has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Compound X has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, Compound X has been studied for its potential use in the treatment of neurological disorders, as it has been found to enhance cognitive function in animal models.
属性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-12-16(24-5)6-7-17(14)18(23)22-20(13-21)10-8-15(9-11-20)19(2,3)4/h6-7,12,15H,8-11H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVVVSCIUNCJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

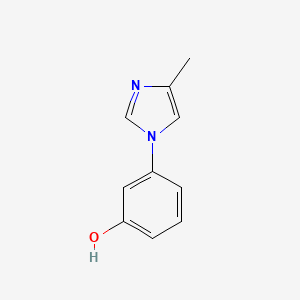
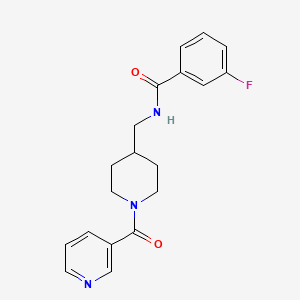
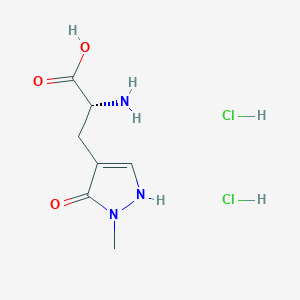
![1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801719.png)
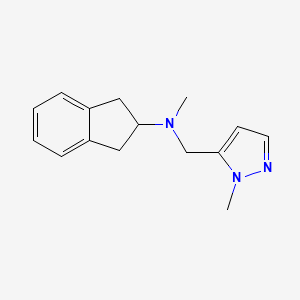
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)
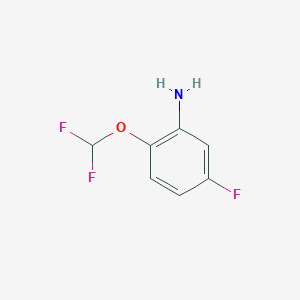
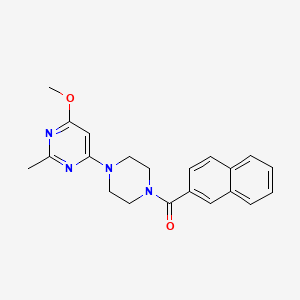
![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)
